(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
Overview
Description
"(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride" is a chemical compound that has been explored for various synthetic and analytical applications in chemistry. Its synthesis and structural characterization play a pivotal role in understanding its reactivity and potential uses.
Synthesis Analysis
The synthesis of derivatives of "(1H-1,2,3-Triazol-4-yl)methanamine" often involves 1,3-dipolar cycloaddition reactions, a versatile method for constructing triazole rings. For instance, N,N-dibenzyl derivatives have been synthesized with high yield using this approach, showcasing the compound's synthesis versatility (Aouine, El Hallaoui, & Alami, 2014).
Scientific Research Applications
It is used as a bi-functional surfactant in copper-catalyzed aerobic oxidation of alcohols in water, as demonstrated in the study by Nakarajouyphon et al. (2022) in the New Journal of Chemistry (Nakarajouyphon et al., 2022).
The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand derived from this compound is a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings and short reaction times, as found by Ozcubukcu et al. (2009) in Organic Letters (Ozcubukcu et al., 2009).
N-(2-(4-aryl)-1H-1,2,3-triazol-1-yl)ethylidene)methanamine oxides, related to this compound, show potential as antioxidants and inhibitors of soybean lypoxygenase (LOX), according to Hadjipavlou-Litina et al. (2022) in Antioxidants (Hadjipavlou-Litina et al., 2022).
It has shown efficacy in pre-clinical tests related to emesis and depression, as noted by Harrison et al. (2001) in the Journal of Medicinal Chemistry (Harrison et al., 2001).
The protonated form of triazolyl substituted tetrahydrobenzofuran derivatives, a related compound, is a powerful inhibitor of H+,K+-ATPase, with key binding at Asp137, as Luo et al. (2015) discovered in the Journal of Computer-Aided Molecular Design (Luo et al., 2015).
1,2,4-Triazoles, which include this compound, are crucial in clinical drugs like Rizatriptan and Ribavirin, as researched by Prasad et al. (2021) in Current Organic Synthesis (Prasad et al., 2021).
Derivatives of this compound, like bis(triazolylmethyl)amine ligands, are used in synthesizing dinuclear NiII complexes with antiferromagnetic coupling, as explored by Sangtrirutnugul et al. (2020) in Inorganic Chemistry eJournal (Sangtrirutnugul et al., 2020).
properties
IUPAC Name |
2H-triazol-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2,(H,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEMEPMSCVBCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922764 | |
Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride | |
CAS RN |
118724-05-3 | |
Record name | 1-(1H-1,2,3-Triazol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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